molecular formula C4H10B2O B14373932 2,5-Dimethyl-1,2,5-oxadiborolane CAS No. 89992-17-6

2,5-Dimethyl-1,2,5-oxadiborolane

Cat. No.: B14373932
CAS No.: 89992-17-6
M. Wt: 95.75 g/mol
InChI Key: IEJVUWXFJHDEQP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,2,5-oxadiborolane is a chemical compound that belongs to the class of boron-containing heterocycles It is characterized by a five-membered ring structure that includes two boron atoms, one oxygen atom, and two methyl groups attached to the boron atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1,2,5-oxadiborolane typically involves the reaction of boronic acids or boron halides with suitable oxygen-containing reagents under controlled conditions. One common method involves the reaction of dimethylboronic acid with an oxygen donor in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,2,5-oxadiborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert it into boron hydrides or other reduced boron species.

    Substitution: The boron atoms can undergo substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include boronic acids, boronates, boron hydrides, and various substituted boron compounds.

Scientific Research Applications

2,5-Dimethyl-1,2,5-oxadiborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,2,5-oxadiborolane involves its ability to form stable complexes with various molecules. The boron atoms in the compound can interact with electron-rich species, facilitating reactions such as cross-coupling and complexation. The molecular targets and pathways involved depend on the specific application, such as forming carbon-boron bonds in organic synthesis or targeting cancer cells in BNCT.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,2,5-thiadiborolane: Similar structure but contains sulfur instead of oxygen.

    2,5-Dimethyl-1,2,5-selenadiborolane: Contains selenium instead of oxygen.

    2,5-Dimethyl-1,2,5-telluradiborolane: Contains tellurium instead of oxygen.

Uniqueness

2,5-Dimethyl-1,2,5-oxadiborolane is unique due to the presence of oxygen in its ring structure, which imparts different chemical reactivity and stability compared to its sulfur, selenium, and tellurium analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

89992-17-6

Molecular Formula

C4H10B2O

Molecular Weight

95.75 g/mol

IUPAC Name

2,5-dimethyl-1,2,5-oxadiborolane

InChI

InChI=1S/C4H10B2O/c1-5-3-4-6(2)7-5/h3-4H2,1-2H3

InChI Key

IEJVUWXFJHDEQP-UHFFFAOYSA-N

Canonical SMILES

B1(CCB(O1)C)C

Origin of Product

United States

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